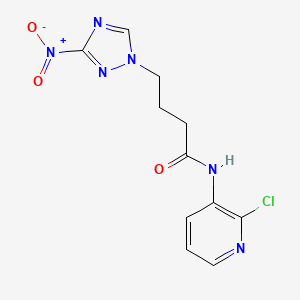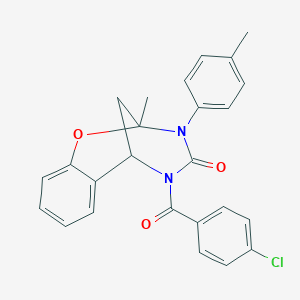
N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common route might involve the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2-chloropyridine and appropriate reagents.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the triazole ring using nitric acid and sulfuric acid.
Coupling Reaction: The final step involves coupling the pyridine and triazole rings through a butanamide linker, using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and triazole groups could play a role in binding to these targets, while the pyridine ring might influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloropyridin-3-yl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, which could affect its reactivity and biological activity.
N-(2-chloropyridin-3-yl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.
Uniqueness
N-(2-chloropyridin-3-yl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of both a nitro group and a triazole ring, which can confer specific reactivity and biological activity. The combination of these functional groups with the pyridine ring and butanamide linker makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H11ClN6O3 |
|---|---|
Molecular Weight |
310.70 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide |
InChI |
InChI=1S/C11H11ClN6O3/c12-10-8(3-1-5-13-10)15-9(19)4-2-6-17-7-14-11(16-17)18(20)21/h1,3,5,7H,2,4,6H2,(H,15,19) |
InChI Key |
TXGNTHPCOLFRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-[(4-chlorophenyl)methylsulfanyl]-4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11451272.png)
![ethyl 7-butyl-2-oxo-6-(2-phenylbutanoylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11451283.png)
![N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide](/img/structure/B11451289.png)
![2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide](/img/structure/B11451294.png)
![3,4,5-trimethoxy-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11451297.png)
![(2E,6E)-2,6-bis[(3-chlorophenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11451316.png)
![ethyl 7-(2-methylpropyl)-2-oxo-6-(4-phenylbenzoyl)imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11451317.png)
![Methyl 2-{[(4-methylphenyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11451325.png)
![2-({4-[(4-bromophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B11451330.png)
![N-benzyl-2-(4-(2,4-dioxo-1-(2-oxo-2-(m-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B11451343.png)

![ethyl 2-oxo-7-propyl-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11451345.png)
![2-methyl-N-(4-methylphenyl)-4-(pyridin-4-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11451355.png)
![6-Methyl 3-[2-(propan-2-yloxy)ethyl] 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11451357.png)
